(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
(1R)-3-oxabicyclo[310]hexane-1-carboxylic acid is a bicyclic compound characterized by a three-membered oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including (1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of sophisticated and pre-functionalized starting materials. Intermolecular processes have been mostly limited to cyclopropanation reactions based on the use of carbenes and metallocarbenes .
Chemical Reactions Analysis
Types of Reactions
(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable synthetic intermediate due to its high ring strain and unique structural features.
Biology: The compound’s derivatives are used in the study of biological systems and as potential bioactive molecules.
Industry: The compound is employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
3-azabicyclo[3.1.0]hexane: A conformationally constrained bicyclic isostere for the piperidine motif, displaying diverse biological activities.
1,3-Dioxanes and 1,3-dioxolanes: Compounds with similar ring structures but different functional groups.
Uniqueness
(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific ring structure and the presence of an oxirane ring fused to a cyclopropane ring. This structural feature imparts high ring strain, making it a valuable synthetic intermediate and a subject of interest in medicinal chemistry and other fields.
Properties
Molecular Formula |
C6H8O3 |
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Molecular Weight |
128.13 g/mol |
IUPAC Name |
(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O3/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)/t4?,6-/m0/s1 |
InChI Key |
KXQPXWJVQITPAZ-RZKHNPSRSA-N |
Isomeric SMILES |
C1C2[C@]1(COC2)C(=O)O |
Canonical SMILES |
C1C2C1(COC2)C(=O)O |
Origin of Product |
United States |
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